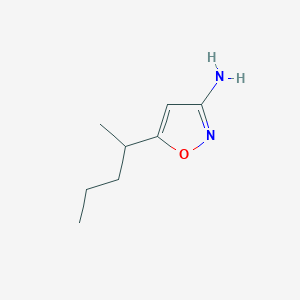
3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a cyclopropyl ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol typically involves the reaction of 1-methylcyclopropyl ketone with ammonia and a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Catalysts such as palladium on carbon (Pd/C) to enhance the reduction process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the production process .
化学反応の分析
Types of Reactions
3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Formation of 3-amino-2-methyl-2-(1-methylcyclopropyl)propanone.
Reduction: Formation of 3-amino-2-methyl-2-(1-methylcyclopropyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用機序
The mechanism of action of 3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar structure but lacks the cyclopropyl ring.
3-Amino-2-methyl-1-propanol: Similar structure but with different substitution patterns.
1-Amino-2-methylpropan-2-ol: Similar structure but with different functional groups
Uniqueness
3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in the synthesis of novel molecules and in various research applications .
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
3-amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-7(3-4-7)8(2,5-9)6-10/h10H,3-6,9H2,1-2H3 |
InChIキー |
NYSXUPFRJPCYPA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C(C)(CN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13525724.png)
amine](/img/structure/B13525734.png)




![5'-Chloro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13525767.png)






![2-[(1R)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13525808.png)
